1-[1-(2,5-dimethylbenzoyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole
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Overview
Description
1-[1-(2,5-dimethylbenzoyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that features a pyrrolidine ring, a benzodiazole ring, and a dimethylbenzoyl group
Mechanism of Action
Target of action
Pyrrolidine and imidazole derivatives are known to interact with a variety of biological targets. The specific target would depend on the exact structure of the compound .
Mode of action
The mode of action of these compounds would also depend on their specific structure and the target they interact with. Generally, they can bind to their target and modulate its activity .
Biochemical pathways
Pyrrolidine and imidazole derivatives can affect various biochemical pathways depending on their target. For example, some imidazole derivatives are known to have antibacterial, antifungal, and antiviral properties .
Pharmacokinetics
The ADME properties of these compounds would depend on their specific structure. Generally, heterocyclic compounds like pyrrolidines and imidazoles are well absorbed and distributed in the body .
Result of action
The molecular and cellular effects of these compounds would depend on their specific target and mode of action. For example, some imidazole derivatives can inhibit the growth of bacteria or fungi .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Preparation Methods
The synthesis of 1-[1-(2,5-dimethylbenzoyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzoyl group and finally the benzodiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[1-(2,5-dimethylbenzoyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Scientific Research Applications
1-[1-(2,5-dimethylbenzoyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
1-[1-(2,5-dimethylbenzoyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Indole derivatives: These compounds contain the indole nucleus and are known for their diverse biological activities.
Benzodiazole derivatives: These compounds share the benzodiazole ring and are studied for their potential therapeutic applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-14-8-9-15(2)18(12-14)21(25)23-11-10-17(13-23)24-16(3)22-19-6-4-5-7-20(19)24/h4-9,12,17H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEILAVLWPWVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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